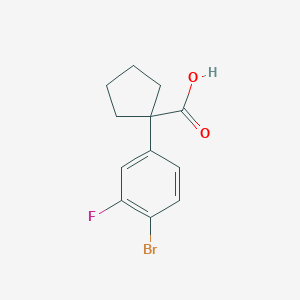
1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12BrFO2 and a molecular weight of 287.12 g/mol . This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety. It is a useful research chemical with applications in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid . This intermediate can then be further functionalized to introduce the 4-bromo-3-fluorophenyl group. Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by other aryl or alkyl groups using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Bromo-3-chlorophenyl)cyclopentanecarboxylic Acid: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
The unique combination of bromine and fluorine atoms in this compound makes it distinct and valuable for various research applications.
Properties
Molecular Formula |
C12H12BrFO2 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12BrFO2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
AUXUIMNXOVPQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


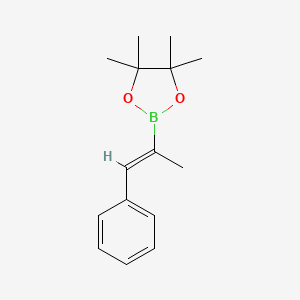
![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)
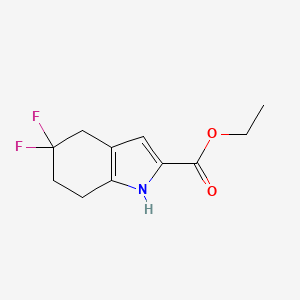
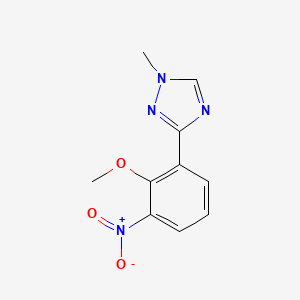
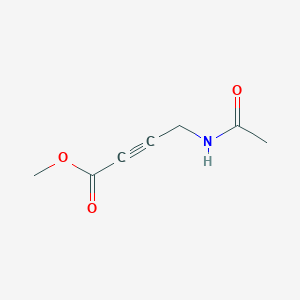
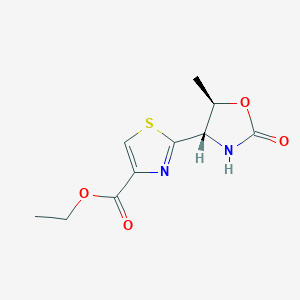
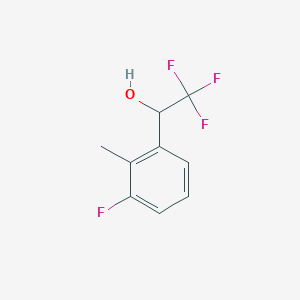
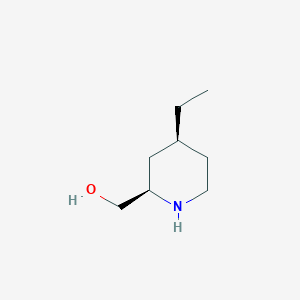

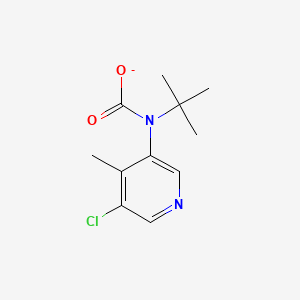
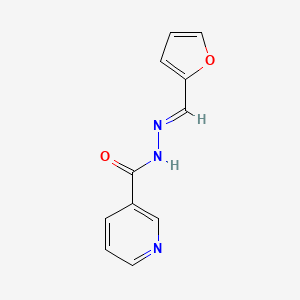

![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)
